molecular formula C18H15NO5S B229752 2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid

2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid

Cat. No. B229752
M. Wt: 357.4 g/mol
InChI Key: YCOMZYIMXAZZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid, also known as MNSA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNSA is a sulfonamide derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX enzymes, 2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to have biochemical and physiological effects. In animal studies, 2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to reduce inflammation, pain, and fever. It has also been shown to reduce blood glucose levels in diabetic rats. In vitro studies have shown that 2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid inhibits the growth of cancer cells and bacterial strains.

Advantages and Limitations for Lab Experiments

2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been shown to have low toxicity levels in animal studies. However, 2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. It also has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid. One direction is to further explore its potential use in medicine, particularly in the treatment of cancer, diabetes, and bacterial infections. Another direction is to explore its potential use in agriculture, particularly as a herbicide and fungicide. In material science, 2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid can be further studied for its potential use in the synthesis of polymers and liquid crystals. Additionally, further research is needed to fully understand the mechanism of action of 2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid and its potential side effects.
Conclusion
In conclusion, 2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been studied for its potential use in medicine, agriculture, and material science. 2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid inhibits the activity of COX enzymes, leading to its anti-inflammatory, analgesic, and antipyretic effects. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid, including further exploration of its potential use in medicine, agriculture, and material science.

Synthesis Methods

2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid can be synthesized using different methods, including the reaction of 2-hydroxy-5-nitrobenzoic acid with 4-methyl-1-naphthylamine and sulfanilic acid under acidic conditions. The reaction involves the reduction of the nitro group to an amino group, followed by the formation of a sulfonamide group. The product is then purified using recrystallization or column chromatography.

Scientific Research Applications

2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of cancer, diabetes, and bacterial infections. In agriculture, 2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid has been studied for its potential use as a herbicide and fungicide. In material science, 2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid has been studied for its potential use in the synthesis of polymers and liquid crystals.

properties

Molecular Formula

C18H15NO5S

Molecular Weight

357.4 g/mol

IUPAC Name

2-hydroxy-5-[(4-methylnaphthalen-1-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C18H15NO5S/c1-11-6-9-17(14-5-3-2-4-13(11)14)25(23,24)19-12-7-8-16(20)15(10-12)18(21)22/h2-10,19-20H,1H3,(H,21,22)

InChI Key

YCOMZYIMXAZZQD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3=CC(=C(C=C3)O)C(=O)O

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3=CC(=C(C=C3)O)C(=O)O

Origin of Product

United States

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